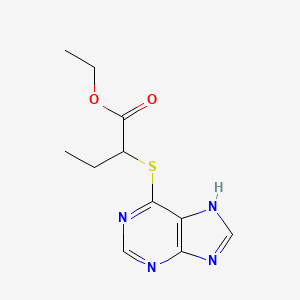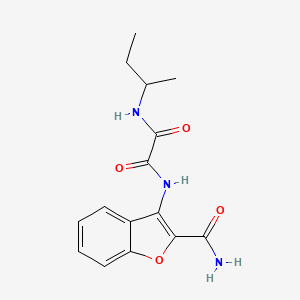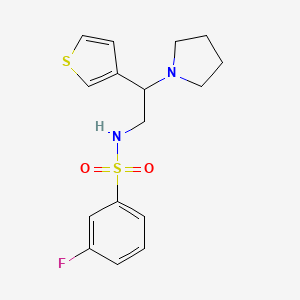
3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as compound X, is a synthetic compound with potential applications in medicinal chemistry research. The compound is of interest due to its unique chemical structure and potential for biological activity. In Additionally, we will list future directions for research involving this compound.
Applications De Recherche Scientifique
Compound X has potential applications in medicinal chemistry research. It has been shown to have activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. Additionally, it has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It is also being investigated for its potential as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X is not fully understood. However, it is believed to act through inhibition of specific enzymes or proteins involved in cellular processes such as cell division and inflammation. It may also act by disrupting protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X in lab experiments is its synthetic accessibility. The synthesis method is straightforward and can be easily scaled up for larger quantities. Additionally, the 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has shown promising activity in various assays, making it a potentially useful tool for studying biological processes. One limitation of using 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research involving 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X. One area of interest is further investigation of its potential as a therapeutic agent for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and identify specific targets for inhibition. Further optimization of the synthesis method may also lead to improved yields and purity of 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X. Finally, more studies are needed to evaluate the safety and toxicity of 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X in animal models.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-fluorobenzene with 2-thiopheneacetic acid to form a key intermediate. This intermediate is then reacted with pyrrolidine and sulfonyl chloride to produce 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X. The synthesis method has been optimized to produce high yields and purity of 3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide X.
Propriétés
IUPAC Name |
3-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S2/c17-14-4-3-5-15(10-14)23(20,21)18-11-16(13-6-9-22-12-13)19-7-1-2-8-19/h3-6,9-10,12,16,18H,1-2,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPUXIZFSLEVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2949463.png)

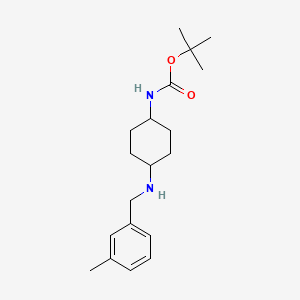

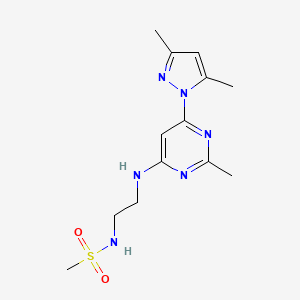
![2-[4-(2-Oxoethyl)phenyl]acetaldehyde](/img/structure/B2949474.png)


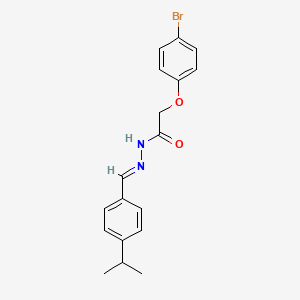
![5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B2949478.png)
